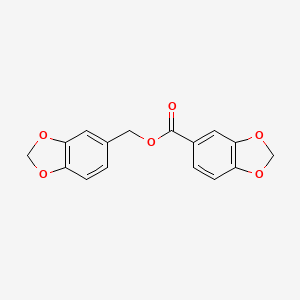
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate, also known as MDMA, is a synthetic compound that has been widely studied for its potential therapeutic uses. MDMA is a member of the phenethylamine class of compounds and is structurally similar to both amphetamines and hallucinogens. MDMA has been shown to have a range of biochemical and physiological effects, including the release of serotonin, dopamine, and norepinephrine.
作用機序
The mechanism of action of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is complex and not fully understood. 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is thought to work by increasing the release of serotonin, dopamine, and norepinephrine in the brain. This leads to a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature.
Biochemical and Physiological Effects:
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has a range of biochemical and physiological effects, including the release of serotonin, dopamine, and norepinephrine. These neurotransmitters are responsible for a range of effects, including increased heart rate, blood pressure, and body temperature. 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate also has the potential to cause dehydration, hyperthermia, and hyponatremia.
実験室実験の利点と制限
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has several advantages as a research tool, including its ability to enhance empathy and reduce fear. This makes it a promising candidate for use in psychotherapy and other therapeutic applications. However, there are also several limitations to the use of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate in lab experiments, including the potential for adverse effects such as dehydration and hyperthermia. Additionally, the complex synthesis process and potential legal and ethical issues surrounding the use of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate can make it difficult to study.
将来の方向性
There are several potential future directions for research on 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate, including further exploration of its potential therapeutic uses in psychotherapy and other applications. Additionally, there is a need for further research into the potential adverse effects of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate and ways to mitigate these effects. Finally, there is a need for continued research into the mechanism of action of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate and its effects on the brain and body.
合成法
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is typically synthesized using a two-step process, starting with the precursor safrole. The first step involves the conversion of safrole to isosafrole, which is then converted to 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate using reagents such as hydrobromic acid and hydrogen gas. The synthesis of 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate is a complex process that requires specialized equipment and expertise.
科学的研究の応用
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has been studied extensively for its potential therapeutic uses, particularly in the treatment of post-traumatic stress disorder (PTSD). 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate has been shown to enhance empathy and reduce fear, making it a promising candidate for use in psychotherapy. Other potential therapeutic uses for 1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate include the treatment of anxiety, depression, and addiction.
特性
IUPAC Name |
1,3-benzodioxol-5-ylmethyl 1,3-benzodioxole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O6/c17-16(11-2-4-13-15(6-11)22-9-20-13)18-7-10-1-3-12-14(5-10)21-8-19-12/h1-6H,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFPTUNHKEQKODI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345936 |
Source


|
| Record name | Piperonylic acid piperonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Piperonylic acid piperonyl ester | |
CAS RN |
3005-52-5 |
Source


|
| Record name | Piperonylic acid piperonyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401345936 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methyl-1H-pyrazole-1-carbothioamide](/img/structure/B5711252.png)
![3-{[2-(4-methoxyphenyl)ethyl]amino}-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5711259.png)


![N-methyl-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B5711280.png)


![2-[4-(3,4-dimethoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5711306.png)
![2-[(4-chlorophenyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5711321.png)
![3,5-dimethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5711324.png)

![3-{[4-(3-methylbutoxy)benzyl]thio}-5-propyl-4H-1,2,4-triazol-4-amine](/img/structure/B5711340.png)